![molecular formula C12H11N3O B2902223 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile CAS No. 305372-44-5](/img/structure/B2902223.png)
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile
描述
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone lysine methyltransferase G9a. It was first identified in a high-throughput screening for G9a inhibitors and has been studied extensively for its potential therapeutic applications.
作用机制
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile targets G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. G9a is responsible for the methylation of histone H3 lysine 9, which is associated with transcriptional repression. This compound binds to the SET domain of G9a and inhibits its enzymatic activity, leading to a decrease in histone H3 lysine 9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on histone methylation and gene expression, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. It has also been shown to inhibit the activity of DNA methyltransferases, which are involved in DNA methylation and gene silencing.
实验室实验的优点和局限性
One of the main advantages of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile is its specificity for G9a, which allows for the selective inhibition of histone methylation and gene expression. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings. Additionally, the effects of this compound on cell viability and proliferation can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile. One area of interest is the development of more potent and selective G9a inhibitors that can be used in clinical settings. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative disorders and viral infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in experimental settings.
In conclusion, this compound is a small molecule inhibitor that targets histone lysine methyltransferase G9a and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of histone methylation and gene expression, and it has a wide range of biochemical and physiological effects. While this compound has some limitations in experimental settings, there are several future directions for its study and development as a therapeutic agent.
合成方法
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzimidazole with acetylacetone to form a benzimidazole intermediate, which is then reacted with chloroacetonitrile to form this compound. The yield of this synthesis is typically around 20-25%, and the purity can be improved through recrystallization.
科学研究应用
(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxypent-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including herpes simplex virus.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxypent-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16)8(7-13)12-14-9-5-3-4-6-10(9)15-12/h3-6,16H,2H2,1H3,(H,14,15)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHESYAAZYILW-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C1=NC2=CC=CC=C2N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181072 | |
Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301344-10-5 | |
Record name | 2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。